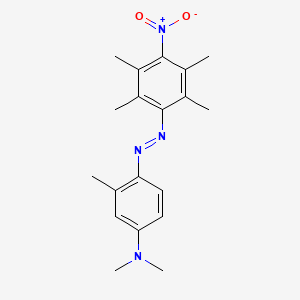
4'-(Dimethylamino)-4-nitro-2,2',3,5,6-pentamethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This particular compound is notable for its unique structural features, including multiple methyl groups and functional groups such as dimethylamino and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of sodium nitrite and hydrochloric acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 2,2’,3,5,6-pentamethylaniline, under basic conditions. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Reduction: 4’-(Dimethylamino)-4-amino-2,2’,3,5,6-pentamethylazobenzene.
Oxidation: 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene N-oxide.
Substitution: Halogenated derivatives of the parent compound.
Applications De Recherche Scientifique
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene has several scientific research applications:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
Mécanisme D'action
The mechanism of action of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process can affect the compound’s physical and chemical properties, making it useful in applications such as molecular switches and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the nitro and multiple methyl groups present in 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene.
4-Nitroazobenzene: Lacks the dimethylamino and multiple methyl groups.
2,2’,3,5,6-Pentamethylazobenzene: Lacks the dimethylamino and nitro groups.
Uniqueness
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is unique due to its combination of functional groups and multiple methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
200130-74-1 |
|---|---|
Formule moléculaire |
C19H24N4O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-[(2,3,5,6-tetramethyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24N4O2/c1-11-10-16(22(6)7)8-9-17(11)20-21-18-12(2)14(4)19(23(24)25)15(5)13(18)3/h8-10H,1-7H3 |
Clé InChI |
MSPOEHLRWULPPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C(=C(C(=C2C)C)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)


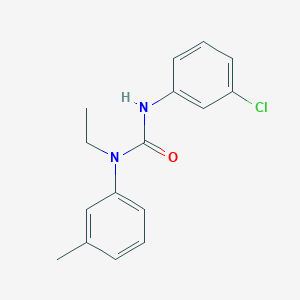
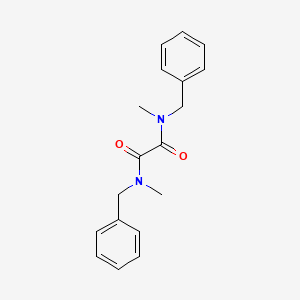

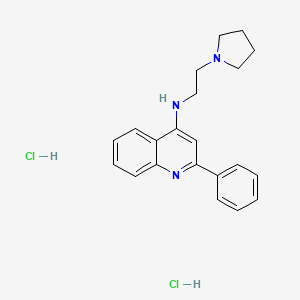

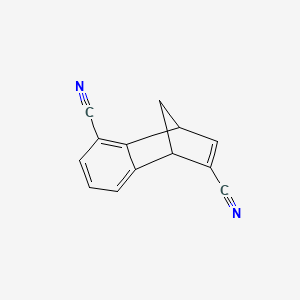
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)

